molecular formula C8H7NS2 B1198390 2-(Methylthio)benzothiazole CAS No. 615-22-5

2-(Methylthio)benzothiazole

Cat. No. B1198390
CAS RN: 615-22-5
M. Wt: 181.3 g/mol
InChI Key: UTBVIMLZIRIFFR-UHFFFAOYSA-N
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Patent
US06902900B2

Procedure details

A mixture of 2-methylthio-benzothiazole (18.4 g, 0.1 mol) and methyl-p-toluenesulfonate (76 mL, 0.5 mol) was heated to a temperature between 120° C. to 145° C. for 1 hour. After cooling to room temperature diethyl ether (200 mL) was added. The resulting solid was triturated with diethyl ether and isolated by filtration to give the crude product (42.7 g, quantitative). 1H-NMR (300 MHz, CDCl3): δ 8.12 (d, 1H), 7.92 (d, 1H), 7.62 (d, 3H), 7.3 (t, 1H), 7.02 (d, 2H), 4.05 (s, 3H); 3.0 (s, 3H), 2.23 (3, 3H).
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
76 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[S:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1.[CH3:12][O:13][S:14]([C:17]1[CH:22]=[CH:21][C:20]([CH3:23])=[CH:19][CH:18]=1)(=[O:16])=[O:15]>C(OCC)C>[S:14]([C:17]1[CH:22]=[CH:21][C:20]([CH3:23])=[CH:19][CH:18]=1)([O-:16])(=[O:15])=[O:13].[CH3:12][N+:7]1[C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[S:4][C:3]=1[S:2][CH3:1] |f:3.4|

Inputs

Step One
Name
Quantity
18.4 g
Type
reactant
Smiles
CSC=1SC2=C(N1)C=CC=C2
Name
Quantity
76 mL
Type
reactant
Smiles
COS(=O)(=O)C1=CC=C(C=C1)C
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to a temperature between 120° C. to 145° C. for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The resulting solid was triturated with diethyl ether
CUSTOM
Type
CUSTOM
Details
isolated by filtration

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])C1=CC=C(C)C=C1.C[N+]1=C(SC2=C1C=CC=C2)SC
Measurements
Type Value Analysis
AMOUNT: MASS 42.7 g
YIELD: CALCULATEDPERCENTYIELD 116.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.